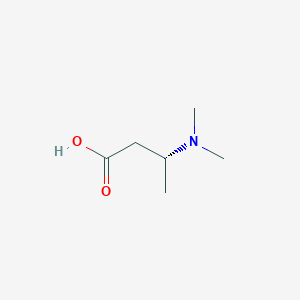
(3R)-3-(dimethylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-(dimethylamino)butanoic acid is an organic compound characterized by the presence of a dimethylamino group attached to the third carbon of a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(dimethylamino)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as ®-3-hydroxybutanoic acid.
Dimethylation: The hydroxyl group is converted to a leaving group, followed by nucleophilic substitution with dimethylamine to introduce the dimethylamino group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the dimethylation reaction under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (3R)-3-(dimethylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(3R)-3-(dimethylamino)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-(dimethylamino)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
(3S)-3-(dimethylamino)butanoic acid: The enantiomer of (3R)-3-(dimethylamino)butanoic acid with similar but distinct properties.
(3R)-3-(methylamino)butanoic acid: A compound with a single methyl group instead of a dimethylamino group.
(3R)-3-(ethylamino)butanoic acid: A compound with an ethylamino group instead of a dimethylamino group.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the dimethylamino group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
(3R)-3-(dimethylamino)butanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-5(7(2)3)4-6(8)9/h5H,4H2,1-3H3,(H,8,9)/t5-/m1/s1 |
Clave InChI |
SURVRMRLLSFWHA-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](CC(=O)O)N(C)C |
SMILES canónico |
CC(CC(=O)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















